molecular formula C8H6ClN3 B1451550 8-Chloroquinazolin-2-amine CAS No. 1185113-73-8

8-Chloroquinazolin-2-amine

Cat. No.: B1451550
CAS No.: 1185113-73-8
M. Wt: 179.6 g/mol
InChI Key: PWVPZLGZIYQHPP-UHFFFAOYSA-N
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Description

8-Chloroquinazolin-2-amine is a chemical compound with the molecular formula C8H6ClN3 and a molecular weight of 179.61 g/mol. It is characterized by its solid form and orange-brown color. This compound is primarily used for research purposes and is not intended for medicinal, household, or other uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and at elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinazolin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different chemical processes.

Scientific Research Applications

8-Chloroquinazolin-2-amine is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex chemical compounds.

  • Biology: The compound is used in biological studies to understand its interaction with biological molecules and pathways.

  • Medicine: While not used directly in medicinal applications, it is used in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-Chloroquinazolin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

8-Chloroquinazolin-2-amine is similar to other quinazoline derivatives, such as 4-Chloroquinazolin-2-amine and 6-Chloroquinazolin-2-amine. its unique chlorine substitution at the 8th position distinguishes it from these compounds. The presence of the chlorine atom can influence the compound's reactivity and biological activity, making it distinct in its applications.

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Properties

IUPAC Name

8-chloroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVPZLGZIYQHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671904
Record name 8-Chloroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185113-73-8
Record name 8-Chloroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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